![molecular formula C19H34SSn B8505719 Tributyl[(phenylsulfanyl)methyl]stannane CAS No. 34694-32-1](/img/structure/B8505719.png)
Tributyl[(phenylsulfanyl)methyl]stannane
Overview
Description
Tributyl[(phenylsulfanyl)methyl]stannane is an organotin compound characterized by a tributyltin core functionalized with a (phenylsulfanyl)methyl group. This structure confers unique reactivity, particularly in cross-coupling reactions such as Stille couplings, where it serves as a precursor for introducing sulfur-containing aromatic moieties into complex molecules . Its phenylsulfanyl group enhances electronic interactions in conjugated systems, making it valuable in materials science and pharmaceutical synthesis.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing tributyl[(phenylsulfanyl)methyl]stannane, and how do variables like reaction time, temperature, and catalyst choice influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or transmetallation reactions. For example, reacting tributyltin chloride with (phenylsulfanyl)methyllithium under inert atmospheres (argon/nitrogen) at low temperatures (−78°C to 0°C) to minimize side reactions. Yield optimization can be assessed via factorial experimental design, varying temperature (25–60°C), time (2–24 hours), and catalyst (e.g., Pd(PPh₃)₄ vs. CuI). Monitor progress via TLC or GC-MS, and purify using column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) to confirm bonding environments and detect tin-carbon coupling.
- Elemental analysis (C, H, S) to verify stoichiometry.
- FT-IR for functional group identification (e.g., C-S stretching at ~600–700 cm⁻¹).
- HPLC or GC-MS for purity assessment (≥95% by area normalization). Reference USP methods for organotin compounds for validation .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under inert gas. Monitor degradation via periodic NMR and HPLC analysis. Key degradation pathways include hydrolysis of the Sn–C bond in humid environments or oxidation of the sulfanyl group. Use Karl Fischer titration to track moisture uptake and recommend storage in sealed, desiccated amber vials .
Advanced Research Questions
Q. How can computational chemistry (DFT/MD simulations) predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to model transition states and bond dissociation energies (e.g., Sn–S vs. Sn–C bond cleavage). Compare with experimental kinetic data (e.g., Arrhenius plots from controlled reactions). Molecular dynamics (MD) simulations in solvent environments (THF, DMF) can elucidate steric effects from tributyl groups. Validate predictions via catalytic activity assays (e.g., Stille coupling efficiency) .
Q. What analytical strategies resolve contradictions in reported toxicity data for organotin compounds like this compound?
- Methodology : Conduct meta-analysis of existing studies, focusing on variables such as:
- Test models (in vitro vs. in vivo, human vs. animal cell lines).
- Dosage ranges (acute vs. chronic exposure).
- Metabolite identification (e.g., LC-MS/MS to detect phenylsulfanyl derivatives).
Apply statistical tools (e.g., ANOVA, Fisher’s exact test) to identify confounding factors. Cross-reference with EPA/IARC guidelines for organotin toxicity assessment .
Q. How can impurities in this compound synthesis be systematically identified and quantified?
- Methodology : Use hyphenated techniques like LC-TOF-MS or GC×GC-MS for high-resolution impurity profiling. Compare retention times and fragmentation patterns with synthesized standards (e.g., tributyltin chloride, phenyl disulfide). Establish acceptance criteria based on ICH Q3A guidelines (e.g., ≤0.15% for any unspecified impurity). For trace metal analysis, employ ICP-MS with detection limits ≤1 ppb .
Q. What role does this compound play in designing environmentally responsive materials (e.g., self-healing polymers)?
- Methodology : Investigate its use as a dynamic cross-linker via reversible Sn–S bonds. Characterize material properties via:
- Rheometry (stress-relaxation experiments to assess bond reversibility).
- TGA/DSC for thermal stability analysis.
- In situ FT-IR to monitor bond reformation under UV/thermal stimuli. Compare with alternative organotin reagents (e.g., tributyltin methacrylate) to evaluate efficiency .
Q. Data Analysis and Reporting
Q. How should researchers statistically validate reproducibility in organotin compound synthesis?
- Methodology : Perform triplicate syntheses under identical conditions. Use Student’s t-test (for normally distributed data) or Mann-Whitney U-test (non-parametric) to compare yields and purity. Report confidence intervals (95% CI) and relative standard deviation (RSD ≤5% for intra-lab precision). For inter-lab validation, follow ISO 17025 protocols .
Q. What are best practices for archiving and sharing spectral data (NMR, MS) of this compound?
- Methodology : Deposit raw data in repositories like Zenodo or ChemSpider with metadata tags (CAS number, synthesis conditions). Include instrument parameters (e.g., NMR spectrometer frequency, MS ionization mode) and processing software details (e.g., MestReNova version). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Tables
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Organotin Compounds
Structural and Functional Group Comparisons
Key Observations :
- Electronic Effects : The phenylsulfanyl group in the target compound provides stronger electron-withdrawing character compared to methoxymethoxy (electron-donating) or phenylethynyl (neutral/conjugation-enhancing) groups. This influences reactivity in cross-couplings and material properties .
- Steric Considerations : Bulky substituents like methoxymethoxy reduce reaction rates in sterically hindered environments, whereas linear groups (e.g., phenylethynyl) favor planar conjugation .
Reactivity Trends :
- Sulfur-containing stannanes (phenylsulfanyl, methylthio) exhibit faster oxidative addition in Pd-catalyzed couplings compared to oxygenated analogs .
- Isothiocyanato derivatives require stringent anhydrous conditions due to moisture sensitivity .
Toxicity and Environmental Impact
Organotin compounds are broadly toxic, particularly to aquatic life. Tributyl[(methoxymethoxy)methyl]stannane and related analogs require careful disposal due to bioaccumulation risks . In contrast, phenylsulfanyl derivatives may exhibit reduced acute toxicity compared to trialkyltins but still demand hazard mitigation .
Properties
CAS No. |
34694-32-1 |
---|---|
Molecular Formula |
C19H34SSn |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
tributyl(phenylsulfanylmethyl)stannane |
InChI |
InChI=1S/C7H7S.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; |
InChI Key |
YYWSMUMPMNVDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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